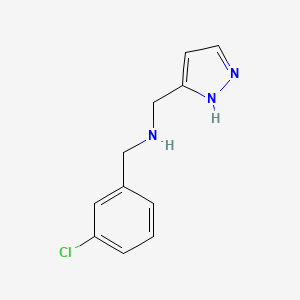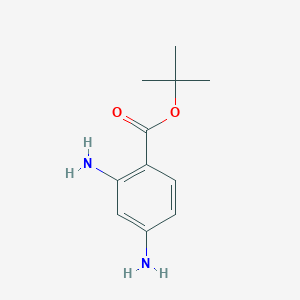![molecular formula C10H15N3O2 B7587534 N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCC is a small molecule that can be synthesized through various methods, and it has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the JAK-STAT signaling pathway. This pathway is involved in the activation of T cells, and inhibition of this pathway can lead to the inhibition of T cell activation. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has also been shown to inhibit the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the immune system, N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for lab experiments is its relatively simple synthesis method. The compound can be obtained in high yield and purity, which makes it easy to work with in the lab. However, one limitation of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are many future directions for research on N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for autoimmune diseases. More research is needed to determine the optimal dosage and administration of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for these conditions. Another area of interest is its potential as a cancer treatment. More research is needed to determine its effects on different types of cancer cells and to develop more effective treatment strategies. Finally, more research is needed to fully understand the mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide and to identify other potential applications for this compound.
Méthodes De Synthèse
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide can be synthesized through various methods, including the reaction of 3-bromo-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. Other methods have also been reported, including the reaction of 3-chloro-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is relatively straightforward, and the compound can be obtained in high yield and purity.
Applications De Recherche Scientifique
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a modulator of the immune system. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to inhibit the activation of T cells, which are an important component of the immune system. This inhibition can be useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(5-12-13-7)4-11-10(14)8-2-3-15-6-8/h5,8H,2-4,6H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTUJUZBWGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)